Z-His-4-nitro-Phe-Phe-Ome

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

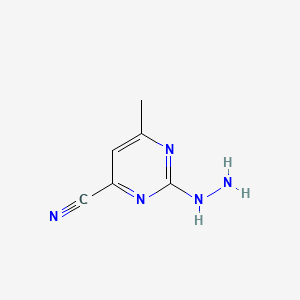

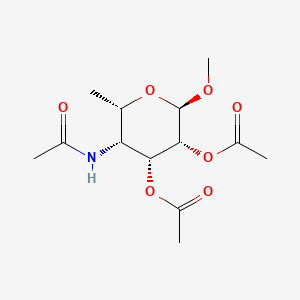

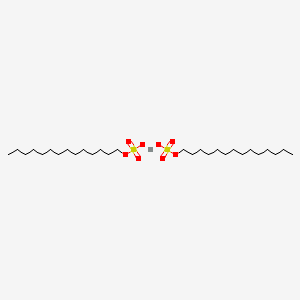

Z-His-4-nitro-Phe-Phe-Ome is a synthetic peptide substrate used in various biochemical and enzymatic studies. It is composed of a sequence of amino acids, specifically histidine (His), 4-nitrophenylalanine (4-nitro-Phe), and phenylalanine (Phe), with a methoxy (Ome) group at the C-terminus. This compound is particularly useful in studying the specificity and mechanism of action of proteolytic enzymes such as pepsin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-His-4-nitro-Phe-Phe-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Z-His-4-nitro-Phe-Phe-Ome undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the peptide bond is a key reaction, particularly in the presence of proteolytic enzymes like pepsin .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using pepsin under acidic conditions (pH 2-4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT) are commonly employed.

Major Products Formed

The major products formed from the hydrolysis of this compound include smaller peptide fragments and free amino acids. Oxidation and reduction reactions can lead to the formation of modified amino acids and peptides .

Scientific Research Applications

Z-His-4-nitro-Phe-Phe-Ome is widely used in scientific research for various applications:

Enzyme Kinetics: It serves as a substrate to study the kinetics and specificity of proteolytic enzymes like pepsin.

Drug Development: The compound is used in screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic agents.

Biochemical Studies: Researchers use it to investigate the structure-function relationships of enzymes and to understand the molecular mechanisms of enzyme action.

Mechanism of Action

The mechanism of action of Z-His-4-nitro-Phe-Phe-Ome involves its interaction with the active site of proteolytic enzymes. The histidine residue plays a crucial role in binding to the enzyme, while the 4-nitrophenylalanine and phenylalanine residues provide specificity. The enzyme catalyzes the hydrolysis of the peptide bond, leading to the cleavage of the substrate into smaller fragments . The molecular targets and pathways involved include the catalytic triad of the enzyme, which typically consists of aspartate, histidine, and serine residues .

Comparison with Similar Compounds

Similar Compounds

Z-His-Phe-Phe-Ome: Similar structure but lacks the nitro group on the phenylalanine residue.

Z-Glu-Tyr-Ome: Another synthetic peptide substrate used in enzyme studies.

Ac-Phe-Tyr-Ome: A substrate with acetylated phenylalanine and tyrosine residues.

Uniqueness

Z-His-4-nitro-Phe-Phe-Ome is unique due to the presence of the 4-nitrophenylalanine residue, which enhances its specificity and allows for spectrophotometric detection of enzyme activity. This makes it a valuable tool in biochemical and enzymatic research .

Properties

IUPAC Name |

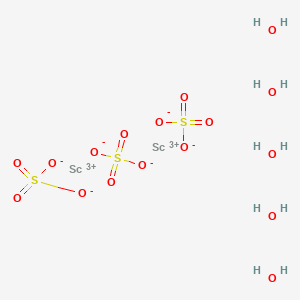

methyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43)/t27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHYOKXXWSTGKG-AWCRTANDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate](/img/structure/B579381.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)

![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)